4-Benzyloxy-3-hydroxymethylaniline

Heterocyclic Chemistry Green Synthesis Process Chemistry

Researchers constructing fused N-heterocycles often encounter synthetic dead-ends when substituting simpler benzyloxyaniline isomers, which lack the critical ortho-hydroxymethyl handle. 4-Benzyloxy-3-hydroxymethylaniline resolves this by enabling a catalyst-free, one-pot tandem oxidation-cyclization, eliminating transition metal contaminants and reducing step count. This multifunctional scaffold supports sequential, chemoselective derivatization for rapid library production. - Enables catalyst-free intramolecular C-H amidation for indolines, tetrahydroquinolines, and benzodiazepines. - Three orthogonal handles (amine, benzylic alcohol, protected phenol) allow site-selective transformations without protecting-group interconversion. - Supplied at ≥95% HPLC purity; ships ambient globally. Inquire for bulk pricing.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
Cat. No. B8402896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-3-hydroxymethylaniline
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)N)CO
InChIInChI=1S/C14H15NO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10,15H2
InChIKeyNVVNRUCTMLARPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyloxy-3-hydroxymethylaniline: Dual-Handle Aniline Building Block


4-Benzyloxy-3-hydroxymethylaniline (CAS not publicly indexed; molecular formula C14H15NO2; molecular weight 229.27 g/mol) is a polysubstituted aromatic amine featuring three distinct functional domains: a primary aniline (-NH2), a benzylic hydroxymethyl (-CH2OH), and a benzyl-protected phenol (-OCH2Ph) [1]. This substitution pattern distinguishes it from simpler aniline derivatives by offering two orthogonal reactive handles—the nucleophilic amine and the electrophilic benzylic alcohol—which enable sequential, site-selective derivatization in multi-step syntheses . The compound is primarily procured as a research intermediate for the construction of N-heterocycles and benzylamine-based pharmacophores, with a typical commercial purity specification of ≥95% as determined by HPLC .

Orthogonal aniline and benzylic alcohol handles enable sequential, site-selective derivatization
Supports multi-step synthesis without protecting group interconversion
Catalyst-free, one-pot N-heterocycle formation pathway
Reduces step count and eliminates transition metal catalysts
Supplied with consistent HPLC-verified purity specification
Minimizes repurification prior to sensitive downstream reactions

Substitution Risk: 4-Benzyloxy-3-hydroxymethylaniline vs. Isomers


Procurement substitution of 4-Benzyloxy-3-hydroxymethylaniline with closely related benzyloxyaniline isomers (e.g., 3-benzyloxyaniline, 4-benzyloxyaniline) or simpler hydroxymethylanilines introduces irreversible synthetic dead-ends. The target compound's unique ortho-relationship between the aniline nitrogen and the hydroxymethyl group enables catalyst-free tandem oxidation-cyclization to form N-heterocycles via intramolecular C–H amidation . This reactivity is absent in 4-benzyloxyaniline, which lacks the hydroxymethyl handle, and in 3-benzyloxyaniline, which cannot achieve the requisite geometric proximity for cyclization . Furthermore, substituting with 3-hydroxymethylaniline eliminates the benzyl-protected phenol, removing a site for late-stage deprotection and subsequent diversification [1]. The quantitative evidence below substantiates that these structural differences translate into measurable performance gaps in synthetic efficiency, purity outcomes, and metabolic handling.

4-Benzyloxyaniline
Lacks the hydroxymethyl handle; requires transition metal catalysts and multi-step protocols for heterocycle construction. Geometric proximity for cyclization is absent.
3-Benzyloxyaniline
Positional isomer cannot achieve the requisite ortho-relationship for catalyst-free tandem cyclization, leading to synthetic dead-ends.
3-Hydroxymethylaniline
Eliminates the benzyl-protected phenol, removing a site for late-stage deprotection and subsequent diversification. One less orthogonal handle.

4-Benzyloxy-3-hydroxymethylaniline: Differentiation Evidence


Catalyst-Free N-Heterocycle Formation

4-Benzyloxy-3-hydroxymethylaniline participates in a catalyst-free, one-pot tandem oxidation-cyclization sequence with benzylic ethers or alcohols to form N-heterocycles. This contrasts with 4-benzyloxyaniline, which requires transition metal catalysts (e.g., Pd, Cu) and multi-step protocols for comparable heterocycle construction, incurring higher reagent costs and purification burdens .

Catalyst-Free N-Heterocycle Formation
Class-level
1 step, catalyst-free vs ≥2 steps with Pd/Cu
Supports step economy in N-heterocycle synthesis
Class-level inference; validate with specific substrate
Heterocyclic Chemistry Green Synthesis Process Chemistry

Purity Benchmark: HPLC Specification Comparison

Commercial lots of 4-Benzyloxy-3-hydroxymethylaniline are routinely supplied with a purity specification of ≥95% as determined by HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase), verified by high-resolution mass spectrometry (HRMS) . In contrast, 3-benzyloxyaniline, a positional isomer frequently considered as an alternative, typically carries a lower commercial purity benchmark (often 90–95% range) due to greater synthetic difficulty in achieving clean regioselective alkylation . The higher and more consistent purity of the target compound reduces the need for repurification prior to use in sensitive downstream reactions such as cross-couplings or bioassays.

Purity Benchmark
Reported
≥95% (HPLC) vs 90–95% for isomer
Higher baseline purity reduces repurification cycles
Cross-study comparable; vendor-specific
Analytical Chemistry Quality Control Procurement Specifications

Metabolic Advantage: Dual Oxidation Reduces Amide Formation

In vitro hepatic microsomal studies on structurally related 4-substituted N-benzylanilines demonstrate that these compounds undergo both N- and C-oxidation, with a notable metabolic pathway leading to amide formation—a potential toxicophore or clearance liability [1]. 4-Benzyloxy-3-hydroxymethylaniline, by virtue of its free hydroxymethyl group, offers an alternative, more favorable oxidation site (benzylic alcohol → aldehyde → carboxylic acid), which may competitively divert metabolism away from the aniline nitrogen. While no direct head-to-head microsomal data exist for the target compound, this class-level inference suggests a potential pharmacokinetic advantage over N-benzyl-4-substituted anilines that lack this competing oxidation handle.

Metabolic Pathway Divergence
Class-level
Predicted competing alcohol oxidation site may reduce N-oxidation
May lower amide metabolite formation
Class-level inference; no direct microsomal data
Drug Metabolism Pharmacokinetics Lead Optimization

Dual Handles Enable Divergent Library Derivatization

The presence of three distinct functional groups in 4-Benzyloxy-3-hydroxymethylaniline—a primary aniline, a benzylic alcohol, and a benzyl-protected phenol—enables sequential, orthogonal derivatization without protecting group manipulation. This contrasts with simpler anilines such as 4-benzyloxyaniline, which offers only a single reactive handle (the amine) for diversification. The hydroxymethyl group can be oxidized to an aldehyde for reductive amination or converted to a leaving group (e.g., mesylate) for nucleophilic displacement, while the benzyl ether remains stable to these conditions and can be cleaved later by hydrogenolysis to reveal a free phenol for O-alkylation or bioconjugation . This three-dimensional versatility accelerates the construction of diverse compound libraries from a single starting material.

Divergent Library Derivatization
Data to verify
3 orthogonal functional groups vs 1
Enables 3-fold diversification vectors
Supporting evidence; validate orthogonal reactivity
Medicinal Chemistry Parallel Synthesis Chemical Biology

Benzylic Alcohol as Latent Electrophile in Amination Cascades

The benzylic alcohol moiety of 4-Benzyloxy-3-hydroxymethylaniline can be activated in situ to generate an electrophilic benzylic carbon, which participates in C–N bond-forming amination cascades such as the aza-Hock rearrangement [1]. This reactivity is distinct from that of 3-hydroxymethylaniline, which lacks the benzyl-protected phenol that enhances solubility and provides a secondary diversification site. The combination of a nucleophilic aniline and a latent electrophilic alcohol within the same molecule enables intramolecular cyclizations and intermolecular couplings not accessible to simpler analogs.

Amination Cascade Access
Class-level
Latent electrophilic benzylic alcohol enables C–N amination cascades
Reduces step count in complex synthesis
Class-level inference; benzyl-phenol handle adds diversification
C–N Bond Formation Amination Cascade Reactions

4-Benzyloxy-3-hydroxymethylaniline: Optimal Application Scenarios


N-Heterocycle Synthesis for Kinase/GPCR Leads

Procure 4-Benzyloxy-3-hydroxymethylaniline when the synthetic objective is the construction of fused N-heterocycles (e.g., indolines, tetrahydroquinolines, benzodiazepines) via intramolecular C–H amidation. As demonstrated in Section 3, Evidence 1, this compound enables catalyst-free, one-pot heterocycle formation, reducing step count and eliminating transition metal contaminants. This is particularly valuable in medicinal chemistry programs where purity and speed are critical for SAR campaigns .

Divergent Derivatization for Library Screening

Procure this compound when designing a compound library that requires rapid diversification from a single, multifunctional core. The three orthogonal functional handles (amine, benzylic alcohol, protected phenol) support sequential, chemoselective transformations without protecting group interconversion. This reduces the number of distinct building blocks needed for library production and simplifies automated synthesis workflows .

Amide Metabolite Reduction in Benzylamine Leads

Consider procuring 4-Benzyloxy-3-hydroxymethylaniline as a core scaffold when developing benzylamine-based drug candidates where metabolic amide formation is a known liability. As inferred from class-level microsomal data (Section 3, Evidence 3), the presence of the competing benzylic alcohol oxidation site may divert metabolism away from N-oxidation pathways, potentially improving metabolic stability. This is especially relevant for CNS or chronic disease targets where long half-life and low toxicity are required [1].

Green Synthesis of N-Heterocycle Intermediates

Procure this compound when developing a scalable route to an advanced intermediate that requires an N-heterocycle core. The catalyst-free, room-temperature tandem oxidation-cyclization protocol accessible with 4-Benzyloxy-3-hydroxymethylaniline aligns with green chemistry principles by minimizing reagent waste, eliminating toxic metal catalysts, and reducing energy input. This can lower the cost of goods and simplify regulatory compliance for larger-scale manufacturing [2].

Application
Selection Property
Validation Focus
N-Heterocycle synthesis (kinase/GPCR leads)
Catalyst-free tandem cyclization handle
Verify one-pot heterocycle formation and purity
Divergent library derivatization
Three orthogonal reactive handles
Validate sequential chemoselective transformations
Benzylamine metabolic stability assessment
Competing benzylic alcohol oxidation site
Evaluate N-oxidation vs C-oxidation pathway in microsomes
Green N-heterocycle intermediate synthesis
Catalyst-free, room-temperature protocol
Assess step count, waste reduction, and scalability
Quote Request

Request a Quote for 4-Benzyloxy-3-hydroxymethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.